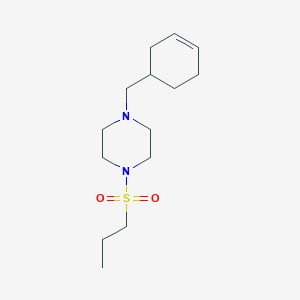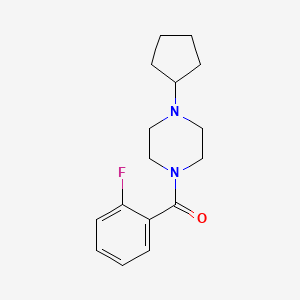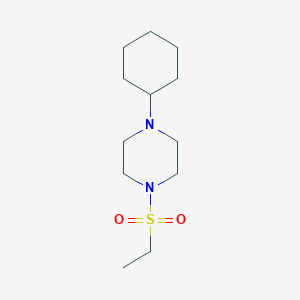
1-(Cyclohex-3-en-1-ylmethyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexenylmethyl)-4-(propylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclohexenylmethyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of the Cyclohexenylmethyl Intermediate: This step involves the reaction of cyclohexene with a suitable alkylating agent to form the cyclohexenylmethyl intermediate.
Piperazine Substitution: The cyclohexenylmethyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.
Industrial Production Methods
Industrial production of 1-(3-cyclohexenylmethyl)-4-(propylsulfonyl)piperazine may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexenylmethyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of cyclohexenylmethyl ketones or alcohols.
Reduction: Formation of cyclohexenylmethyl derivatives with reduced functional groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Cyclohexenylmethyl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(3-cyclohexenylmethyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the cyclohexenylmethyl and propylsulfonyl groups can modulate the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-4-(propylsulfonyl)piperazine: Similar structure but with a cyclohexyl group instead of a cyclohexenyl group.
1-(3-Cyclohexenylmethyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
1-(3-Cyclohexenylmethyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the cyclohexenylmethyl and propylsulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C14H26N2O2S |
|---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H26N2O2S/c1-2-12-19(17,18)16-10-8-15(9-11-16)13-14-6-4-3-5-7-14/h3-4,14H,2,5-13H2,1H3 |
InChI Key |
QSUYKINLPPFIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate](/img/structure/B10880759.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
![4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B10880767.png)

![Methyl 7-(2,4-dichlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10880791.png)
![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
![N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10880795.png)
![2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10880797.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10880798.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone](/img/structure/B10880801.png)


